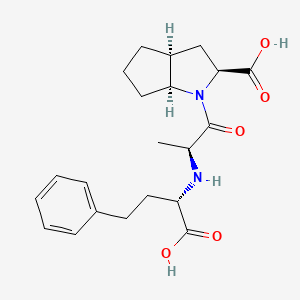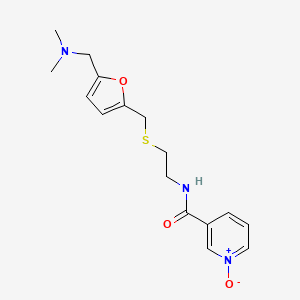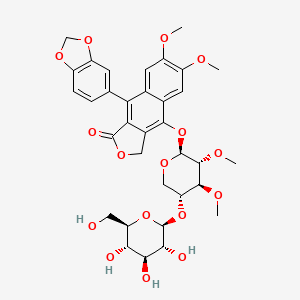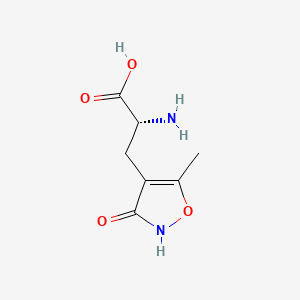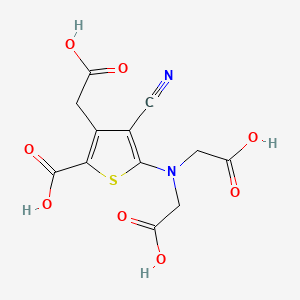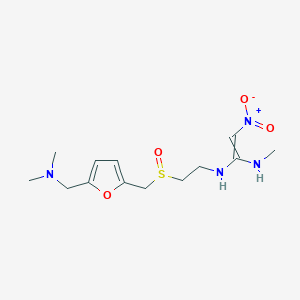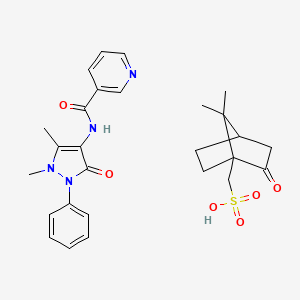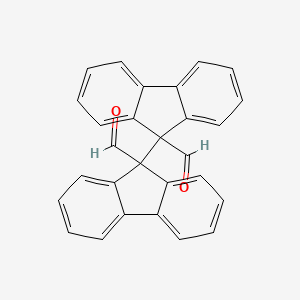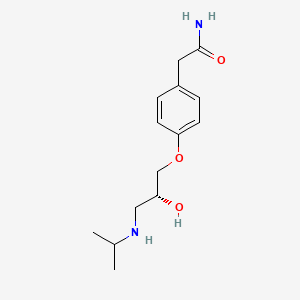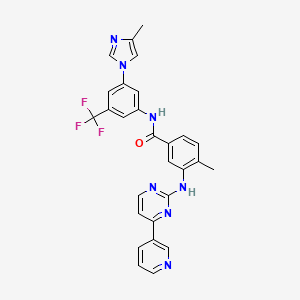
尼洛替尼
概述
描述
Nilotinib is a second-generation tyrosine kinase inhibitor primarily used for the treatment of chronic myeloid leukemia (CML) that is Philadelphia chromosome positive. It is marketed under the brand name Tasigna. Nilotinib works by inhibiting the BCR-ABL tyrosine kinase, which is produced by the Philadelphia chromosome abnormality and is responsible for the uncontrolled proliferation of leukemic cells .
科学研究应用
Nilotinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, nilotinib is used to treat chronic myeloid leukemia by inhibiting the BCR-ABL tyrosine kinase activity and preventing the proliferation of leukemic cells . Additionally, nilotinib analogues have been synthesized and evaluated for their antiplatelet activity and functionality towards cancer cell proliferation . In chemistry, nilotinib is used as a model compound for studying the synthesis and characterization of tyrosine kinase inhibitors. In industry, nilotinib is used in the development of new pharmaceutical formulations and drug delivery systems .
作用机制
Nilotinib exerts its effects by selectively inhibiting the BCR-ABL tyrosine kinase, c-KIT, and platelet-derived growth factor receptor (PDGFR) . It binds to the ATP-binding site of BCR-ABL and inhibits its tyrosine kinase activity, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival. Nilotinib is particularly effective in cases of chronic myeloid leukemia that are resistant to imatinib, another tyrosine kinase inhibitor .
未来方向
准备方法
Nilotinib can be synthesized through various methods. One common synthetic route involves the conversion of a compound of formula (IV) into the hydrochloride salt of nilotinib. This process includes the use of specific reagents and conditions to ensure the stability and purity of the final product . Another method involves the preparation of dry-granulated pharmaceutical compositions of nilotinib by compacting nilotinib hydrochloride with pharmaceutically acceptable excipients . Additionally, a nano-preparation method involves the use of N, N-dimethylformamide and polyvinylpyrrolidone to create a stable nano-drug slurry, which is then spray-dried to obtain the final product .
化学反应分析
Nilotinib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, nilotinib can be synthesized via benzanilide formation in water using native chemical ligation (NCL) chemistry . This method involves the coupling of benzoyl and mercaptoaniline fragments to form aromatic amide bonds. The major products formed from these reactions include various derivatives of nilotinib with potential therapeutic applications.
相似化合物的比较
Nilotinib is often compared with other tyrosine kinase inhibitors such as imatinib and dasatinib. While imatinib was the first tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia, nilotinib and dasatinib are second-generation inhibitors with improved efficacy and safety profiles . Nilotinib has a higher binding affinity for the BCR-ABL tyrosine kinase and is effective against a broader range of BCR-ABL mutations compared to imatinib . Dasatinib, on the other hand, is structurally distinct from nilotinib and has a different spectrum of activity against BCR-ABL kinase domain mutants . Other similar compounds include ponatinib, which is effective against the T315I mutation that is resistant to both nilotinib and dasatinib .
属性
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZIURLSWUIHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F3N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042663 | |
| Record name | Nilotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nilotinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
The solubility ... in aqueous solutions decreases with increasing pH, 2.01e-03 g/L | |
| Record name | Nilotinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7842 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nilotinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chronic myelogenous leukaemia (CML) is caused by the BCR-ABL oncogene. Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein. Nilotinib fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, over-riding resistance caused by mutations. The ability of AMN107 to inhibit TEL-platelet-derived growth factor receptor-beta (TEL-PDGFRbeta), which causes chronic myelomonocytic leukaemia, and FIP1-like-1-PDGFRalpha, which causes hypereosinophilic syndrome, suggests potential use of AMN107 for myeloproliferative diseases characterised by these kinase fusions (Stover et al, 2005; Weisberg et al, 2005). AMN107 also inhibits the c-Kit receptor kinase, including the D816V-mutated variant of KIT, at pharmacologically achievable concentrations, supporting potential utility in the treatment of mastocytosis, and gastrointestinal stromal tumours (Weisberg et al, 2005; von Bubnoff et al, 2005; Gleixner et al, 2006)., Nilotinib, an inhibitor of Bcr-Abl tyrosine kinase, is an antineoplastic agent. Chronic myelogenous leukemia (CML) is a clonal myeloproliferative disorder characterized by the expansion of hematopoietic cells carrying the Philadelphia chromosome (Ph), resulting from a reciprocal translocation of the long arms of chromosomes 9 and 22. A novel fusion gene is formed, Bcr-Abl, which encodes a constitutively active, cytoplasmic form of protein tyrosine kinase. The unregulated activity of the Abl tyrosine kinase in Bcr-Abl is the cause of CML. Nilotinib is an orally active aminopyrimidine-derivative tyrosine kinase inhibitor that functions through competitive inhibition at the ATP-binding site of Bcr-Abl, leading to the inhibition of tyrosine phosphorylation of proteins that are involved in the intracellular signal transduction that Bcr-Abl mediates., Clinical resistance to imatinib in CML has been attributed to several mechanisms, but point mutations in the Bcr-Abl kinase domain appear to the most common, occurring in 30-90% of patients who develop resistance. The ability of nilotinib to overcome imatinib resistance resulting from Bcr-Abl kinase domain mutations has been demonstrated in vitro. In preclinical studies in cell-line models, nilotinib inhibited most (32 of 33) imatinib-resistant Bcr-Abl kinase domain mutant forms., Nilotinib binds to and stabilizes the inactive conformation of the kinase domain of Abl protein. In vitro, nilotinib inhibited Bcr-Abl mediated proliferation of murine leukemic cell lines and human cell lines derived from patients with Ph+ CML. Under the conditions of the assays, nilotinib was able to overcome imatinib resistance resulting from Bcr-Abl kinase mutations, in 32 out of 33 mutations tested. In vivo, nilotinib reduced the tumor size in a murine Bcr-Abl xenograft model. Nilotinib inhibited the autophosphorylation of the following kinases at IC50 values as indicated: Bcr-Abl (20-60 nM), PDGFR (69 nM), c-Kit (210 nM), CSF-1R (125-250 nM) and DDR (3.7 nM)., It is an important challenge to better understand the mechanisms of tyrosine kinase inhibitors-induced apoptosis in CML cells. Thus, /the authors/ have investigated how this apoptosis can be modulated by extracellular factors. Apoptosis induced by imatinib and nilotinib was determined in BCR-ABL expressing cell lines and primary CML CD34+ cells. Both molecules induced apoptosis of BCR-ABL expressing cells. This apoptosis was inhibited by protein synthesis inhibition in both K562 and CML CD34+ cells. In K562, 80% inhibition of the BCR-ABL auto-phosphorylation by either imatinib or nilotinib induced a two fold increase in Bim-EL expression and induction of apoptosis in 48 hr. Bim accumulation preceded apoptosis induction which was completely abolished by depletion in Bim using shRNA. However, the anti-proliferative effect of imatinib was preserved in Bim-depleted cells. When K562 cells were cultured in a cytokine containing medium, the pro-apoptotic effect of nilotinib was decreased by 68% and this was related to a decrease in Bim-EL dephosphorylation and accumulation. Similarly, the presence of a combination of cytokines inhibited 88% of NIL- and 39% of IMA-induced apoptosis in primary CML CD34+ cells. In conclusion, both nilotinib and imatinib induce apoptosis through Bim accumulation independently of cell cycle arrest. However, the pro-apoptotic effect of both molecules can be attenuated by the presence of cytokines and growth factors, particularly concerning nilotinib. Thus BCR-ABL inhibition restores the cytokine dependence but is not sufficient to induce apoptosis when other signaling pathways are activated., For more Mechanism of Action (Complete) data for Nilotinib (7 total), please visit the HSDB record page. | |
| Record name | Nilotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nilotinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7842 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to slightly yellowish to slightly greenish yellow powder | |
CAS RN |
641571-10-0, 923288-90-8 | |
| Record name | Nilotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=641571-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nilotinib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641571100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nilotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nilotinib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nilotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NILOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F41401512X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nilotinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7842 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nilotinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Nilotinib interact with its target, and what are the downstream effects of this interaction?
A1: Nilotinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, a constitutively active kinase arising from the Philadelphia chromosome translocation found in chronic myeloid leukemia (CML). [, , ] It exerts its effect by competitively binding to the ATP-binding site of Bcr-Abl, thereby inhibiting tyrosine phosphorylation of downstream signaling proteins. [, ] This blockage disrupts critical pathways like JAK-STAT, cell cycle progression, and ABC transporter activity, ultimately leading to the inhibition of proliferation and induction of apoptosis in Bcr-Abl-expressing cells. [, , ]
Q2: What is the molecular formula and weight of Nilotinib?
A2: The molecular formula of Nilotinib is C28H22F3N7O, and its molecular weight is 539.5 g/mol. []
Q3: Is there any spectroscopic data available for Nilotinib?
A3: While the provided research papers don't delve into detailed spectroscopic characterization, high-performance liquid chromatography is mentioned as a technique for measuring Nilotinib plasma trough concentrations. []
Q4: What evidence supports the efficacy of Nilotinib in treating CML?
A4: Numerous studies highlight Nilotinib's efficacy in treating CML. Clinical trials like ENESTnd demonstrate its superiority over Imatinib in achieving higher rates of cytogenetic and molecular responses in newly diagnosed CML patients. [, , ] Further evidence stems from Phase II trials showcasing its effectiveness in Imatinib-resistant or -intolerant CML patients, achieving significant hematologic and cytogenetic responses. [, , ]
Q5: Are there any in vitro studies that support Nilotinib's efficacy?
A5: Yes, in vitro studies using CML cell lines like K562 reveal Nilotinib's potent inhibitory effects. It effectively inhibits Bcr-Abl autophosphorylation and proliferation at significantly lower concentrations compared to Imatinib, indicating its higher potency. [] Moreover, it effectively suppresses CML progenitor cell growth, primarily by inhibiting cell division. []
Q6: What are the known mechanisms of resistance to Nilotinib in CML?
A6: Despite its efficacy, resistance to Nilotinib can arise through various mechanisms. One major contributor is the emergence of mutations within the Bcr-Abl kinase domain, such as the T315I mutation, which hinders Nilotinib binding. [, , , ] Other mechanisms include overexpression of anti-apoptotic proteins like BCL2 and upregulation of drug efflux pumps like MRP1, contributing to decreased intracellular drug concentrations. []
Q7: Does cross-resistance exist between Nilotinib and other TKIs like Imatinib or Dasatinib?
A7: Yes, cross-resistance can occur, particularly with mutations in the Bcr-Abl kinase domain. While Nilotinib demonstrates efficacy against many Imatinib-resistant mutations, certain mutations, like T315I, confer resistance to both. [, , , ] Interestingly, Dasatinib, due to its distinct binding mechanism, retains efficacy against some Nilotinib-resistant mutations, including those affecting the F359 residue. []
Q8: Does Nilotinib interact with drug transporters?
A9: Yes, research indicates that Nilotinib interacts with the ABCB1 (MDR1) transporter, a drug efflux pump. [] This interaction can potentially impact its tissue distribution and efficacy, as ABCB1 actively transports substrates out of cells. []
Q9: What is the safety profile of Nilotinib, and are there any potential long-term effects?
A10: While generally well-tolerated, Nilotinib can cause adverse effects. Common side effects include rash, nausea, pruritus, and hematological abnormalities like neutropenia and thrombocytopenia. [, , ] Additionally, it has been linked to metabolic changes, including hyperglycemia, hyperlipidemia, and an increased risk of arterial occlusive events like peripheral artery disease. [, , ] Long-term use necessitates careful monitoring for these potential complications.
Q10: Are there any strategies to improve Nilotinib delivery to specific targets or tissues?
A10: While the provided research papers primarily focus on Nilotinib's systemic administration, future research could explore targeted delivery strategies. Nanocarrier-based drug delivery systems, for instance, hold potential for enhancing its accumulation in specific tissues like the bone marrow, potentially improving efficacy and minimizing off-target effects.
Q11: What biomarkers are being investigated for predicting Nilotinib efficacy or monitoring treatment response?
A12: Monitoring BCR-ABL transcript levels via RT-PCR serves as a crucial biomarker for assessing treatment response and identifying potential resistance. [, , , ] Achieving deep molecular responses, like MR4.5 (BCR-ABL ≤ 0.0032%IS), is associated with favorable outcomes. [, ] Additionally, plasma trough concentrations of Nilotinib have been correlated with molecular response, suggesting a potential role in treatment optimization. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

